molecular formula C5H5ClN4O B3328735 N-(6-chloropyridazin-3-yl)-N'-hydroxyiminoformamide CAS No. 51519-15-4

N-(6-chloropyridazin-3-yl)-N'-hydroxyiminoformamide

Cat. No.: B3328735
CAS No.: 51519-15-4
M. Wt: 172.57 g/mol
InChI Key: ORZPQKXLFZJCLE-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chloropyridazine ring and a hydroxyiminoformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide typically involves the reaction of 6-chloropyridazine-3-amine with formic acid and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyiminoformamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyiminoformamide group to other functional groups.

    Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-chloropyridazin-3-yl)-N’-oxime derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Scientific Research Applications

N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide exerts its effects involves interactions with specific molecular targets. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The chloropyridazine ring may also interact with nucleic acids or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide is unique due to the presence of both the chloropyridazine and hydroxyiminoformamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)-N-hydroxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-4-1-2-5(10-9-4)7-3-8-11/h1-3,11H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZPQKXLFZJCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N=CNO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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